2,2-Dimethoxy-1-methylpiperidine
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Overview
Description
2,2-Dimethoxy-1-methylpiperidine is an organic compound with the molecular formula C₈H₁₇NO₂ It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-methylpiperidine typically involves the reaction of piperidine with methanol in the presence of a catalyst. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use a low boiling point alcohol like 1-propanol at high temperatures .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
2,2-Dimethoxy-1-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
- 2,2-Dimethoxy-1-ethylpiperidine
- 2,2-Dimethoxy-1-propylpiperidine
- 2,2-Dimethoxy-1-butylpiperidine
Comparison: 2,2-Dimethoxy-1-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
75256-21-2 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-methylpiperidine |
InChI |
InChI=1S/C8H17NO2/c1-9-7-5-4-6-8(9,10-2)11-3/h4-7H2,1-3H3 |
InChI Key |
PLQAXLMPGXNVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1(OC)OC |
Origin of Product |
United States |
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